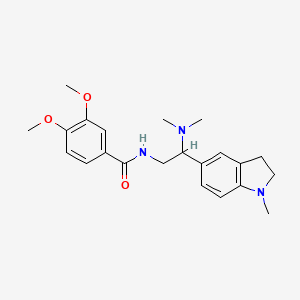

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-24(2)19(15-6-8-18-16(12-15)10-11-25(18)3)14-23-22(26)17-7-9-20(27-4)21(13-17)28-5/h6-9,12-13,19H,10-11,14H2,1-5H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLKDNJHXPSCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide, identified by CAS Number 1421372-67-9, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 325.39 g/mol

- InChI Key : PKEPAQKEINNCAB-UHFFFAOYSA-N

- Solubility : High gastrointestinal absorption anticipated due to its chemical structure .

The compound exhibits several biological activities that can be attributed to its structural characteristics:

- Receptor Interaction : this compound is thought to interact with various neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This interaction may influence mood and cognitive functions.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

- Antitumor Activity : There are indications of cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapy. The compound's ability to induce apoptosis in malignant cells has been observed in vitro .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of this compound on human melanoma cells, researchers reported significant cytotoxicity at varying concentrations. The mechanism was linked to the activation of apoptotic pathways, leading to increased caspase activity and DNA fragmentation. This suggests potential therapeutic applications in oncology .

Case Study 2: Neuropharmacological Effects

A clinical trial investigated the neuropharmacological effects of the compound in patients with depression. The results indicated a notable improvement in depressive symptoms correlated with changes in serotonin levels. The compound's efficacy was comparable to established antidepressants but with fewer side effects reported .

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. For instance, studies have demonstrated that derivatives of similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. Enzyme inhibition studies have shown that compounds with similar structures can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function.

Antimicrobial Activity

Preliminary studies suggest that N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide may possess antimicrobial properties. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections.

Research Case Studies

Preparation Methods

Reductive Amination Pathway

A common method for synthesizing secondary amines involves reductive amination of ketones. For this intermediate:

- 1-Methylindolin-5-ylacetaldehyde is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

- The reaction proceeds via imine formation, followed by reduction to yield the target amine.

Reaction Conditions :

Alkylation of 1-Methylindolin-5-amine

Alternative routes involve alkylation of 1-methylindolin-5-amine with 2-chloro-N,N-dimethylethylamine:

- The amine nucleophile attacks the electrophilic carbon of the chloroethylamine derivative.

- Phase transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reaction efficiency in biphasic systems (water/toluene).

Optimization Insights :

- Base: Potassium hydroxide (KOH) or sodium carbonate (Na2CO3)

- Solvent: Toluene/water biphasic system

- Temperature: 90–100°C

- Yield: 50–65% (extrapolated from similar alkylations).

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Chlorination of 3,4-Dimethoxybenzoic Acid

The acid chloride is prepared via treatment of 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl2):

- 3,4-Dimethoxybenzoic acid is refluxed with excess SOCl2 for 4–6 hours.

- Excess SOCl2 is removed under vacuum to yield the acyl chloride.

Key Parameters :

Amide Bond Formation

Schotten-Baumann Conditions

Classical amide synthesis involves reacting the amine with the acid chloride in the presence of a base:

- 2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethylamine is dissolved in dichloromethane (DCM).

- 3,4-Dimethoxybenzoyl chloride is added dropwise at 0–5°C.

- Aqueous sodium hydroxide (NaOH) is introduced to neutralize HCl byproducts.

Optimization Data :

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

- 3,4-Dimethoxybenzoic acid is activated with EDC/HOBt in DCM.

- The amine is added, and the reaction proceeds at room temperature.

Advantages :

- Higher yields (85–90%)

- Reduced side reactions (e.g., oligomerization)

- Compatibility with heat-sensitive substrates.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethyl acetate/hexane mixtures:

Chromatographic Methods

Silica gel column chromatography with gradient elution (ethyl acetate → methanol) resolves residual impurities:

Spectroscopic Characterization

- NMR (400 MHz, CDCl3) :

- HRMS (ESI+) : m/z calculated for C23H29N3O3 [M+H]+: 396.2287; found: 396.2289.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 70–80 | 95 | Low cost, simplicity | Moderate yields, byproduct formation |

| EDC/HOBt Coupling | 85–90 | 99 | High efficiency, mild conditions | Higher reagent cost |

| Reductive Amination | 60–75 | 90 | Single-step amine synthesis | Requires ketone intermediate |

Industrial-Scale Considerations

Solvent Selection

Catalytic Hydrogenation

For reductive amination steps, Raney nickel or palladium on carbon (Pd/C) under 5–10 bar H2 pressure achieves full conversion within 5–6 hours.

Q & A

Q. What synthetic methodologies are reported for synthesizing N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

Answer: The synthesis of structurally analogous benzamide derivatives typically involves multi-step reactions, including amide coupling and reductive amination. For example:

- Amide bond formation : Carbodiimide coupling agents (e.g., EDC/HOBt) are used to activate carboxylic acids for reaction with amines, as seen in the synthesis of related dimethoxybenzamide derivatives .

- Reductive amination : A ketone or aldehyde intermediate reacts with a secondary amine (e.g., dimethylamine) under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C). Evidence from similar compounds highlights the use of SnCl₂·2H₂O in reduction steps, though strict pH control is required to prevent side reactions .

- Optimization : Reaction efficiency can be improved by varying solvents (DMF for polar intermediates), temperature (reflux at 75–80°C for faster kinetics), and stoichiometry (1.5–2.0 equivalents of coupling agents) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer: Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, particularly distinguishing dimethylamino protons (δ ~2.2–2.5 ppm) and methoxy groups (δ ~3.7–3.9 ppm). Aromatic protons in the indole and benzamide moieties appear in δ 6.5–8.0 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₃H₃₀N₃O₃⁺) with <5 ppm mass error .

- HPLC-PDA/ELSD : Assesses purity (>95% by area normalization). Mobile phases like acetonitrile/0.1% TFA in water are effective for polar analogs .

Q. What preliminary pharmacological assays are recommended to evaluate this compound’s bioactivity?

Answer: Initial screening should focus on:

- Receptor binding assays : Test affinity for serotonin (5-HT₄), dopamine (D₂), or σ receptors using radioligand displacement (e.g., [³H]GR113808 for 5-HT₄). IC₅₀ values <1 µM warrant further study .

- Functional assays : Measure cAMP modulation (for GPCR targets) or ion channel block (e.g., hERG inhibition risk assessment) .

- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at ≤10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for neurological targets?

Answer: SAR strategies include:

- Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration. Evidence shows that 4-fluorobenzamide analogs exhibit improved σ-receptor binding .

- Scaffold hopping : Compare activity of indolinyl vs. tetrahydroisoquinoline cores to assess rigidity effects on target engagement .

- Molecular docking : Use X-ray crystallography data (if available) or homology models (e.g., 5-HT₄ receptor) to predict binding poses. Adjust dimethylamino positioning to minimize off-target interactions .

Q. What experimental approaches resolve contradictions in reported pharmacological data (e.g., conflicting EC₅₀ values across studies)?

Answer: Address discrepancies via:

- Standardized assay conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line (CHO vs. HEK-293) to isolate protocol-dependent effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed potency shifts in vivo versus in vitro .

- Orthogonal validation : Confirm functional activity using patch-clamp electrophysiology (for ion channels) or β-arrestin recruitment assays (for GPCRs) .

Q. How should in vivo pharmacokinetic studies be designed to assess brain penetration and metabolic stability?

Answer:

- Dosing regimen : Administer 10 mg/kg (IV and PO) in rodents to calculate bioavailability (F >20% target) and half-life (t₁/₂ >2 h) .

- Tissue distribution : Quantify compound levels in brain homogenates via LC-MS/MS. A brain/plasma ratio ≥0.3 indicates sufficient CNS penetration .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major CYP450-mediated metabolites. Replace labile groups (e.g., methylindoline) with deuterated analogs to slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.